

CAS 227963-57-7 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No.: B1285545

[Get Quote](#)

An In-depth Technical Guide to CAS 227963-57-7

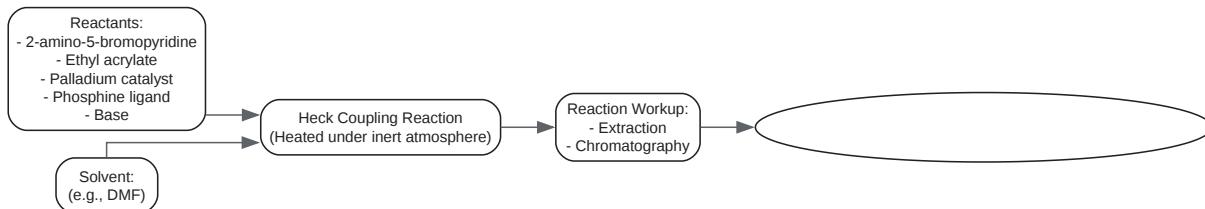
Disclaimer: There is conflicting information in public databases regarding the chemical identity of CAS 227963-57-7. This guide addresses the two primary substances associated with this CAS number: a small molecule, Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate, and a complex polymer, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone. A third polymeric substance, mentioned in the user prompt, will also be discussed. Researchers should verify the identity of their substance from the supplier's technical data sheet.

Part 1: Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

This small molecule is listed by several chemical suppliers under CAS 227963-57-7. It is a substituted aminopyridine derivative, a class of compounds with known biological activities.

Physical and Chemical Properties

The following table summarizes the available, though largely predicted, physical and chemical properties of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate.

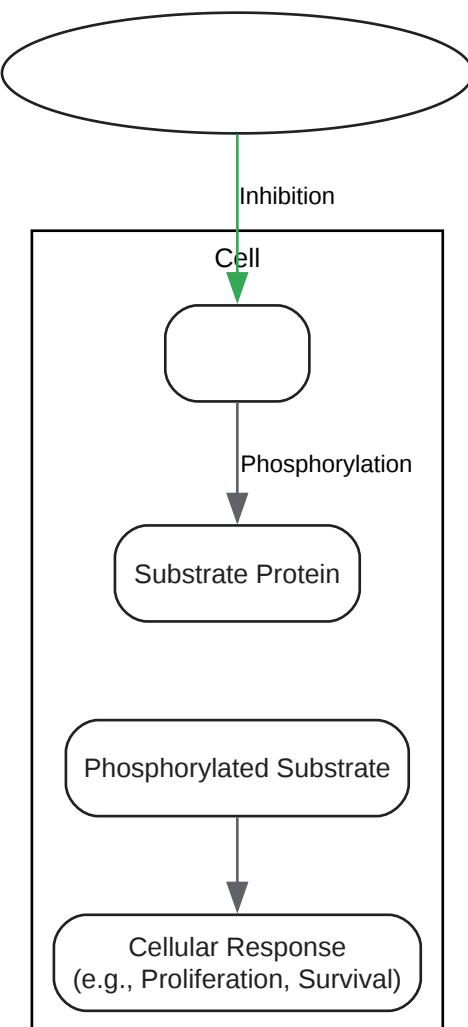

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O ₂	-
Molecular Weight	271.11 g/mol	-
Melting Point	142.8-142.9 °C	Predicted
Boiling Point	356.6 ± 32.0 °C	Predicted
Density	1.183 g/cm ³	Predicted
pKa	5.10 ± 0.13	Predicted

Experimental Protocols

Synthesis of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

A common synthetic route involves a Heck coupling reaction between 2-amino-5-bromopyridine and ethyl acrylate.

- Reactants: 2-amino-5-bromopyridine, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).
- Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Procedure: The reactants are combined in the solvent and heated under an inert atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate and purify the product, typically involving extraction and chromatography.


[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate.

Biological Activity and Signaling Pathways

While specific biological data for Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate is limited, the aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.^[1]

The biological activities of aminopyridine derivatives often stem from their ability to interact with various biological targets, such as enzymes and receptors. For instance, some aminopyridine derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways.^[2]

[Click to download full resolution via product page](#)

Hypothetical inhibition of a kinase signaling pathway by an aminopyridine derivative.

Part 2: Polymeric Substances

The CAS number 227963-57-7 is also associated with complex polymers. The information below pertains to the polymer identified by PubChem and a similar polymer mentioned in the user prompt.

Substance A: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-

ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone

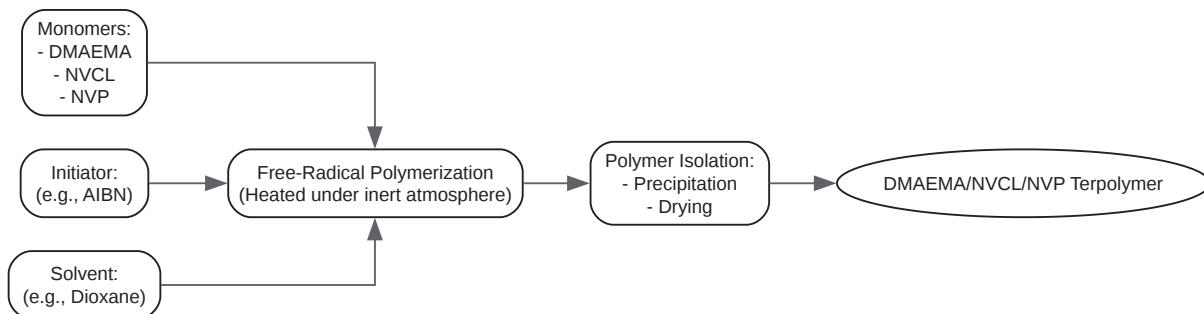
This substance, identified by PubChem, is a terpolymer of three distinct monomers:

- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
- N-vinylcaprolactam (NVCL)
- N-vinylpyrrolidone (NVP)

Physical and Chemical Properties

The properties of this polymer are dependent on the ratio of the monomers and the molecular weight. Generally, copolymers containing these monomers exhibit stimuli-responsive behavior, particularly to temperature and pH, due to the presence of the DMAEMA and NVCL units.[\[3\]](#)[\[4\]](#)

Property	General Characteristics
Appearance	Typically a white to off-white powder or solid.
Solubility	Soluble in certain organic solvents and can exhibit temperature-dependent solubility in aqueous solutions (thermoresponsive).
Glass Transition Temperature (Tg)	Dependent on the specific composition and molecular weight.

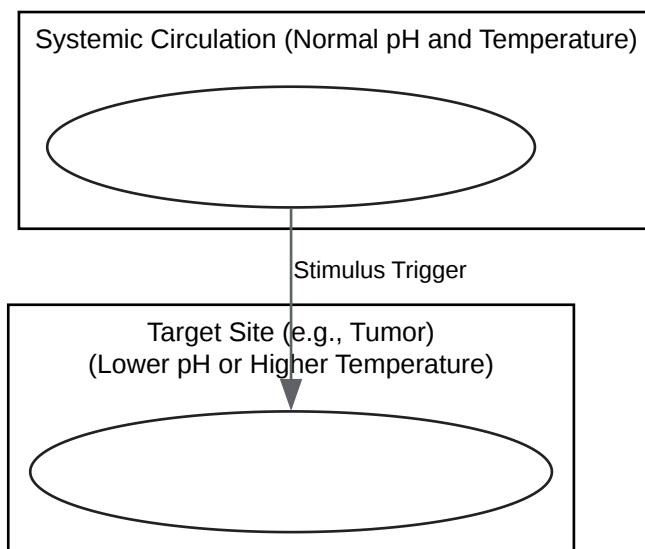

Experimental Protocols

Synthesis of DMAEMA/NVCL/NVP Terpolymer

These types of terpolymers are typically synthesized via free-radical polymerization.

- Monomers: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), N-vinylcaprolactam (NVCL), and N-vinylpyrrolidone (NVP).
- Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or a peroxide.

- Solvent: An appropriate organic solvent like dioxane or toluene.
- Procedure: The monomers and initiator are dissolved in the solvent and the mixture is heated under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight and conversion. The resulting polymer is then isolated by precipitation in a non-solvent and dried.


[Click to download full resolution via product page](#)

A general workflow for the synthesis of a DMAEMA/NVCL/NVP terpolymer.

Biomedical Applications

Copolymers containing DMAEMA, NVCL, and NVP are of significant interest for biomedical applications, particularly in drug delivery.[3][5]

- Stimuli-Responsive Drug Delivery: The thermo- and pH-responsive nature of these polymers allows for the design of "smart" drug delivery systems. For example, a drug can be encapsulated within a nanoparticle made from this polymer and released in response to changes in temperature or pH at a specific site in the body, such as a tumor microenvironment.[6]
- Biocompatibility: Polymers based on NVP and NVCL are generally considered to have good biocompatibility.[3]

[Click to download full resolution via product page](#)

Conceptual diagram of stimuli-responsive drug delivery.

Substance B: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate

This polymer, mentioned in the user prompt, is a terpolymer of:

- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
- N-vinylpyrrolidone (NVP)
- (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate (a fluorinated acrylate)

Physical and Chemical Properties

The inclusion of a highly fluorinated monomer significantly impacts the polymer's properties.

Property	General Characteristics
Appearance	Likely a solid or waxy material.
Solubility	Expected to have low solubility in water and many organic solvents. The fluorinated component imparts hydrophobic and oleophobic (oil-repellent) properties.
Surface Properties	Forms films with low surface energy, leading to water and oil repellency. ^[7]

Experimental Protocols

Synthesis of Fluorinated Acrylate Copolymers

The synthesis would be similar to the previously described free-radical polymerization, with the inclusion of the fluorinated acrylate monomer. The choice of solvent would be critical to ensure all monomers are soluble.

Applications

The primary applications for such fluorinated polymers are in coatings and surface treatments where water and oil repellency are desired. In a biomedical context, these materials could potentially be used for creating anti-fouling surfaces on medical devices to prevent the adhesion of proteins and cells. The DMAEMA component could also provide a means for surface modification or imparting a pH-responsive character.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS 227963-57-7 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285545#cas-227963-57-7-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com